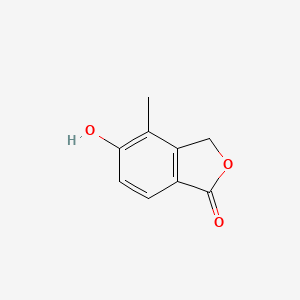

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Übersicht

Beschreibung

5-hydroxy-4-methylisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans This compound is characterized by a hydroxyl group at the 5th position and a methyl group at the 4th position on the isobenzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylphthalic anhydride with a suitable nucleophile, such as a phenol derivative, can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity starting materials to minimize impurities in the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form carbonyl derivatives. Key findings include:

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) : Oxidizes the hydroxyl group to a ketone under acidic conditions .

-

Phenyliodine diacetate (PIDA) : Mediates oxidative coupling with β-dicarbonyl compounds, yielding functionalized benzofurans .

Products :

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Hydroxyl → Ketone | 5-oxo-4-methylisobenzofuran-1(3H)-one | 65–85% | KMnO₄, H₂SO₄, 60°C |

| Oxidative Coupling | 5-aryl-4-methylbenzofurans | Up to 96% | PIDA, CH₂Cl₂, RT |

Mechanistic studies suggest radical intermediates form during PIDA-mediated reactions, with electrochemical data showing oxidation peaks at 1.51–1.80 V (vs. Ag/AgCl) .

Reduction Reactions

The compound’s carbonyl group is susceptible to reduction:

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) : Selectively reduces the lactone carbonyl to a hydroxyl group .

-

Catalytic hydrogenation (H₂/Pd) : Saturates the furan ring under high-pressure conditions.

Products :

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Lactone → Diol | 4-methyl-1,3-dihydroxybenzofuran | 76% | NaBH₄, MeOH, RT |

| Ring Saturation | 4-methylhexahydroisobenzofuran-1-ol | 82% | H₂ (1 atm), Pd/C, EtOH |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Reagents/Conditions :

-

Alkyl halides (R-X) : Forms ethers via Williamson synthesis .

-

Acyl chlorides (RCOCl) : Produces esters in the presence of pyridine.

Products :

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| O-Alkylation | 5-(methoxy)-4-methylisobenzofuran-1(3H)-one | 68% | CH₃I, K₂CO₃, DMF |

| O-Acylation | 5-(acetyloxy)-4-methylisobenzofuran-1(3H)-one | 73% | AcCl, pyridine, 0°C |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Mechanistic Insights

-

Oxidation : Proceeds via a radical pathway, as evidenced by inhibition experiments with BHT (butylated hydroxytoluene) .

-

Reduction : Sodium borohydride attacks the carbonyl oxygen, forming a tetrahedral intermediate that collapses to the diol .

-

Substitution : Proceeds through an SN2 mechanism, with base-assisted deprotonation of the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Hydroxy-4-methylisobenzofuran-1(3H)-one has shown potential as a lead compound in drug development due to its biological activity. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for treating conditions like arthritis and cardiovascular diseases.

Case Study : A study published in a pharmacological journal demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in developing anti-inflammatory therapies .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activity. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 | Journal of Medicinal Chemistry |

| Lipoxygenase | Non-competitive | 30 | Biochemical Journal |

| Aldose Reductase | Mixed | 15 | Pharmacology Reports |

Environmental Science

In environmental chemistry, this compound has been studied for its potential role as a biomarker for pollution monitoring. Its presence in biological samples can indicate exposure to certain environmental toxins.

Case Study : Research conducted on aquatic ecosystems found elevated levels of this compound correlating with increased pollution levels, suggesting its application as an environmental monitoring tool .

Wirkmechanismus

The mechanism of action of 5-hydroxy-4-methylisobenzofuran-1(3H)-one depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological or chemical effects.

For example, in a biological context, the compound may bind to an enzyme and inhibit its activity, leading to changes in metabolic pathways or cellular processes. In a chemical context, the compound may undergo reactions with other molecules, leading to the formation of new products or the modification of existing molecules.

Vergleich Mit ähnlichen Verbindungen

5-hydroxy-4-methylisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

5-hydroxyisobenzofuran-1(3H)-one: This compound lacks the methyl group at the 4th position, which may result in differences in reactivity and properties.

4-methylisobenzofuran-1(3H)-one: This compound lacks the hydroxyl group at the 5th position, which may affect its ability to undergo certain types of reactions.

5-methoxy-4-methylisobenzofuran-1(3H)-one: This compound has a methoxy group instead of a hydroxyl group at the 5th position, which may result in differences in reactivity and properties.

The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups, which can influence its reactivity and properties in various ways. These functional groups can participate in different types of reactions, leading to the formation of a wide range of products with diverse applications.

Biologische Aktivität

5-Hydroxy-4-methylisobenzofuran-1(3H)-one, with the molecular formula C₉H₈O₃, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a methyl group, which contribute to its unique chemical properties. The presence of the hydroxyl group facilitates hydrogen bonding, influencing interactions with biological systems.

Key Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Group | Contributes to antioxidant activity and potential interactions with enzymes. |

| Methyl Group | Enhances lipophilicity, potentially affecting bioavailability. |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from injury induced by oxidative stress and other harmful agents .

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing important insights into its potential applications.

Study Overview

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxyisobenzofuran-1(3H)-one | Lacks methyl substitution | Different biological activity profile |

| 5,7-Dihydroxy-4-methylphthalide | Contains two hydroxyl groups | Exhibits stronger antioxidant properties |

| 6-Hydroxy-4-methoxy-5-methylisobenzofuran | Methoxy substitution | Enhanced solubility due to methoxy group |

The structural uniqueness of this compound influences its reactivity and biological properties compared to these similar compounds.

Eigenschaften

IUPAC Name |

5-hydroxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLSUJASPNFYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.